molecular formula C20H33N3O3 B14180672 N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide CAS No. 874469-30-4

N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide

Cat. No.: B14180672
CAS No.: 874469-30-4
M. Wt: 363.5 g/mol
InChI Key: JILHIHNQMSXGCY-PXNSSMCTSA-N
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Description

N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Cyclohexylation: The addition of a cyclohexyl group to the acetylated valine.

    Prolinamide Formation: The formation of the prolinamide structure through a series of condensation reactions.

    Methylidene Introduction:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high product quality. Industrial production may also involve continuous flow processes and the use of automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylene-L-prolinamide
  • N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methyl-L-prolinamide

Uniqueness

N-Acetyl-L-valyl-N-cyclohexyl-2-methyl-4-methylidene-L-prolinamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

874469-30-4

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-cyclohexyl-2-methyl-4-methylidenepyrrolidine-2-carboxamide

InChI

InChI=1S/C20H33N3O3/c1-13(2)17(21-15(4)24)18(25)23-12-14(3)11-20(23,5)19(26)22-16-9-7-6-8-10-16/h13,16-17H,3,6-12H2,1-2,4-5H3,(H,21,24)(H,22,26)/t17-,20-/m0/s1

InChI Key

JILHIHNQMSXGCY-PXNSSMCTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC(=C)C[C@@]1(C)C(=O)NC2CCCCC2)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N1CC(=C)CC1(C)C(=O)NC2CCCCC2)NC(=O)C

Origin of Product

United States

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